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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic

target in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal

role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently

dysregulated in various cancers. The development of allosteric inhibitors that lock SHP2 in an

inactive conformation has paved the way for novel cancer therapies. This guide presents a

detailed comparison of two prominent clinical-stage SHP2 inhibitors, TNO155 (Batoprotafib)

and RMC-4630 (Vociprotafib), focusing on their efficacy, supported by preclinical and clinical

data, and detailed experimental methodologies.

Mechanism of Action
Both TNO155 and RMC-4630 are orally bioavailable, selective, and potent allosteric inhibitors

of SHP2.[1][2] They bind to a pocket on the SHP2 protein, stabilizing it in an auto-inhibited

conformation. This mechanism prevents SHP2 from interacting with its upstream activators and

downstream substrates, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade.[1][2]

This pathway is crucial for tumor cell proliferation and survival.

Quantitative Data Summary
The following tables summarize the available quantitative data for TNO155 and RMC-4630

from biochemical, cellular, and clinical studies.
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Table 1: Preclinical Efficacy - Biochemical and Cellular Assays

Compound
Biochemical Assay
(SHP2 Enzymatic
Inhibition, IC50)

Cellular Assay (p-
ERK Inhibition in
KYSE-520 cells,
IC50)

Cellular Assay (Cell
Proliferation in
KYSE-520 cells, 5-
day, IC50)

TNO155 11 nM[1][3] 8 nM[3] 100 nM[3]

RMC-4630

Potent inhibitor

(specific IC50 not

reported in

comparative assays)

[2]

Not directly reported

for KYSE-520 cells

Not directly reported

for KYSE-520 cells

Note: IC50 values represent the concentration of the inhibitor required to achieve 50%

inhibition. Lower values indicate higher potency. Data for RMC-4630 in directly comparable

assays was not publicly available.

Table 2: Clinical Efficacy - Monotherapy in Advanced Solid Tumors

Feature TNO155 (NCT03114319) RMC-4630 (NCT03634982)

Patient Population
Adults with advanced solid

tumors[4]

Patients with

relapsed/refractory solid

tumors with RAS pathway

mutations[5]

Best Observed Response
Stable Disease (SD) in 22% of

patients[4]

1 Complete Response (CR), 1

Partial Response (PR), and 1

unconfirmed PR[5]

Disease Control Rate (DCR)
Not explicitly reported as a

primary outcome

61% in KRAS-mutant NSCLC;

80% in KRAS G12C NSCLC[5]

Median Duration of SD 5.6 months[4] Not reported

Table 3: Clinical Efficacy - Combination Therapy
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Combination TNO155 RMC-4630

With KRAS G12C Inhibitor

+ JDQ433 (NCT04699188):

Showed antitumor activity in

patients with KRAS G12C-

mutated solid tumors, including

NSCLC, irrespective of prior

KRAS G12C inhibitor

treatment.

+ Sotorasib (NCT04185883):

Objective Response Rate

(ORR) of 27% in pretreated

and 50% in KRAS G12C

inhibitor-naïve NSCLC

patients.

With PD-1 Inhibitor

+ Spartalizumab

(NCT04000529): Disease

Control Rate (DCR) of 26.3%

across all doses in patients

with advanced solid tumors.[6]

+ Pembrolizumab: Currently

under evaluation.

With CDK4/6 Inhibitor

+ Ribociclib (NCT04000529):

DCR of 13.0% across all dose

levels in patients with

advanced solid tumors.[6]

Not reported

Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these

inhibitors, the following diagrams are provided in DOT language for Graphviz.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.onclive.com/view/tno155-plus-spartalizumab-or-ribociclib-elicits-disease-control-is-safe-in-advanced-solid-tumors
https://www.onclive.com/view/tno155-plus-spartalizumab-or-ribociclib-elicits-disease-control-is-safe-in-advanced-solid-tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHP2 Signaling Pathway and Inhibition

Cell Membrane Cytoplasm

Receptor Tyrosine
Kinase (RTK)

Grb2/SOS SHP2

recruits

RAS

activates activates

RAF

MEK

ERK

Cell Proliferation,
Survival, Differentiation

TNO155 / RMC-4630

inhibits

Click to download full resolution via product page

SHP2 Signaling Pathway and Inhibition.
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General Experimental Workflow for SHP2 Inhibitor Evaluation

In Vitro Evaluation
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Experimental Workflow for SHP2 Inhibitor Evaluation.

Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of

experimental results. The following sections describe the key experimental protocols used to

evaluate the efficacy of SHP2 inhibitors like TNO155 and RMC-4630.
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Biochemical SHP2 Phosphatase Activity Assay
This assay is designed to quantify the direct inhibitory effect of the compounds on the

enzymatic activity of purified SHP2 protein.

Objective: To determine the IC50 value of the inhibitor against SHP2.

Materials:

Recombinant human SHP2 protein.

Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP).

Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

Test compounds (TNO155, RMC-4630) dissolved in DMSO.

384-well assay plates.

Procedure:

A serial dilution of the test compounds is prepared in DMSO and then diluted in assay

buffer.

The purified SHP2 enzyme is added to the wells of the assay plate containing the diluted

compounds and incubated for a specified period (e.g., 30 minutes) at room temperature to

allow for inhibitor binding.

The enzymatic reaction is initiated by adding the DiFMUP substrate.

The fluorescence signal, which is proportional to the phosphatase activity, is measured

over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

The rate of the reaction is calculated, and the IC50 values are determined by plotting the

percent inhibition against the inhibitor concentration and fitting the data to a four-

parameter logistic equation.
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Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of the inhibitors to block the MAPK signaling pathway within a

cellular context by quantifying the levels of phosphorylated ERK.

Objective: To determine the cellular potency (IC50) of the inhibitors in a SHP2-dependent

cancer cell line.

Materials:

SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous carcinoma

cells).

Cell culture medium and supplements.

Test compounds (TNO155, RMC-4630) dissolved in DMSO.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Procedure (Western Blotting):

Cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are then treated with a serial dilution of the test compounds for a specific

duration (e.g., 2 hours).

Following treatment, the cells are washed with cold PBS and lysed.

The protein concentration of the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane is blocked and then incubated with the primary antibody against p-ERK.

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The membrane is stripped and re-probed for total ERK as a loading control.

The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The

IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the SHP2 inhibitors in a living organism.[7]

Objective: To assess the in vivo anti-tumor activity of the inhibitors as monotherapy or in

combination.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

Human cancer cell line (e.g., NCI-H358 for KRAS-mutant NSCLC).

Matrigel.

Test compounds formulated for oral gavage.

Calipers for tumor measurement.

Procedure:

Human cancer cells are suspended in a mixture of media and Matrigel and

subcutaneously injected into the flank of the mice.[7]

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Mice are randomized into treatment groups (vehicle control, TNO155, RMC-4630, or

combination therapy).

The compounds are administered orally according to a predetermined dosing schedule

(e.g., once or twice daily).[8]

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor

volume is calculated using the formula: (Length x Width²)/2.

The study is terminated when tumors in the control group reach a specified size.

The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study,

tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).

Conclusion
Both TNO155 and RMC-4630 are promising allosteric SHP2 inhibitors with demonstrated

preclinical and clinical activity. TNO155 has shown favorable pharmacokinetics and safety, with

stable disease being the most common response in monotherapy trials.[4] RMC-4630 has also

shown a manageable safety profile and has achieved objective responses in some patients as

a monotherapy.[5] The true potential of both agents appears to be in combination therapies,

particularly with inhibitors of the RAS-MAPK pathway, where they can overcome adaptive

resistance mechanisms. The choice between these inhibitors for future research and clinical

development may depend on the specific cancer type, the combination partner, and the

evolving safety and efficacy profiles from ongoing clinical trials. The experimental protocols

outlined in this guide provide a framework for the continued investigation of these and other

novel SHP2 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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